Prulifloxacin-d8
Description
Significance of Deuterated Analogues in Drug Discovery and Development
Deuterium (B1214612), a stable isotope of hydrogen, plays a particularly significant role in pharmaceutical research. musechem.com The substitution of hydrogen with deuterium, known as deuteration, can lead to a "kinetic isotope effect," which may significantly lower the rate of drug metabolism. wikipedia.org This can result in a longer drug half-life and improved pharmacokinetic profiles. researchgate.netnih.gov This "deuterium switch" approach has been successfully used to develop new drugs with enhanced properties. researchgate.net For instance, deutetrabenazine was the first deuterated drug to receive FDA approval in 2017. nih.govnih.gov
Beyond creating potentially superior drugs, deuterated compounds are widely used as internal standards in mass spectrometry. researchgate.netaltascientific.cn This application is critical for the accurate quantification of the parent drug and its metabolites during various stages of drug development. researchgate.netkklmed.com
Role of Prulifloxacin-d8 within the Context of Fluoroquinolone Research
Prulifloxacin (B1679801) is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections. nih.govnih.govchemsrc.com It is a prodrug that is metabolized in the body to its active form, ulifloxacin (B1683389). nih.govwikipedia.org In the realm of fluoroquinolone research, this compound, the deuterated analog of Prulifloxacin, serves a critical function. chemsrc.com
This compound is primarily utilized as an internal standard for the quantification of Prulifloxacin in biological samples. altascientific.cncaymanchem.com Its chemical properties are nearly identical to Prulifloxacin, but it has a distinct molecular weight due to the presence of eight deuterium atoms. axios-research.comaxios-research.com This difference in mass allows for precise differentiation and measurement using mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS). altascientific.cnnih.gov The use of this compound as an internal standard helps to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of pharmacokinetic studies of Prulifloxacin. nih.gov
Conceptual Framework for Isotopic Tracers in Biochemical and Analytical Studies
Isotopic tracers, both stable and radioactive, are fundamental tools for exploring the intricate pathways of biochemical reactions. wikipedia.orgspringernature.com The core principle is that the labeled compound behaves identically to its unlabeled counterpart within a biological system. metsol.com By introducing a labeled substrate, researchers can follow its transformation into various downstream metabolites, providing unparalleled insights into cellular metabolism. nih.govspringernature.com
In analytical studies, particularly in quantitative mass spectrometry, stable isotope-labeled compounds are the gold standard for internal standards. altascientific.cn Their co-elution with the analyte of interest and similar ionization efficiency, coupled with their distinct mass-to-charge ratio, allows for highly accurate and precise quantification. metsol.comadesisinc.com This is essential for determining drug concentrations in complex biological matrices like plasma and urine, which is a key component of pharmacokinetic analysis. nih.gov The use of compounds like this compound exemplifies the practical application of this conceptual framework in modern drug development. kklmed.comaxios-research.com
Compound Information
| Compound Name |
| Prulifloxacin |
| This compound |
| Ulifloxacin |
| Deutetrabenazine |
| Deuterium |
| Carbon-13 |
| Nitrogen-15 |
Chemical Data of Prulifloxacin and this compound
| Property | Prulifloxacin | This compound |
| CAS Number | 123447-62-1 axios-research.com | 1246819-37-3 axios-research.com |
| Molecular Formula | C₂₁H₂₀FN₃O₆S axios-research.com | C₂₁H₁₂D₈FN₃O₆S axios-research.com |
| Molecular Weight | 461.47 g/mol axios-research.com | 469.52 g/mol axios-research.com |
| Synonyms | NM441, Sword, Pruvel, Quisnon chemicalbook.com | NM 441-d8, Quisnon-d8, Sword-d8 axios-research.com |
Structure
3D Structure
Properties
Molecular Formula |
C21H20FN3O6S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
6-fluoro-1-methyl-7-[2,2,3,3,5,5,6,6-octadeuterio-4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)/i3D2,4D2,5D2,6D2 |
InChI Key |
PWNMXPDKBYZCOO-SQUIKQQTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=C(OC(=O)O2)C)([2H])[2H])([2H])[2H])C3=C(C=C4C(=C3)N5C(SC5=C(C4=O)C(=O)O)C)F)([2H])[2H])[2H] |
Canonical SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C |
Origin of Product |
United States |
Synthesis and Isotopic Modification of Prulifloxacin D8
Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules
The introduction of deuterium in place of hydrogen can lead to a stronger chemical bond (C-D vs. C-H), which can slow down metabolic pathways that involve the cleavage of this bond. nih.govscielo.org.mx This phenomenon, known as the kinetic isotope effect (KIE), is a primary driver for developing deuterated drugs. nih.govscielo.org.mx General strategies for deuteration often rely on the use of commercially available deuterated reagents and building blocks, such as deuterium oxide (D₂O), deuterated solvents, and deuterated reducing agents. nih.gov More advanced methods involve catalytic hydrogen isotope exchange (HIE), which allows for the direct replacement of specific hydrogen atoms with deuterium in a complex molecule. anr.fr
Prulifloxacin-d8 is labeled with eight deuterium atoms. caymanchem.com Based on the structure of Prulifloxacin (B1679801) and common metabolic sites in related fluoroquinolones like Ciprofloxacin, the most probable location for deuteration is the piperazine (B1678402) ring. caymanchem.comscispace.com Metabolism often occurs at this moiety, and reinforcing it with deuterium can enhance the drug's metabolic stability.
The most direct synthetic approach involves the use of a pre-deuterated building block. In this case, a deuterated version of the piperazine side chain would be synthesized first and then coupled with the non-deuterated quinolone core. This avoids exposing the complex core structure to potentially harsh deuteration conditions that could lead to non-specific labeling or degradation. The synthesis of the parent drug, Prulifloxacin, involves coupling the quinolone core with a specific piperazine derivative. google.comgoogle.com Therefore, the synthesis of this compound would logically follow the same pathway, substituting the standard piperazine intermediate with its d8-analogue.
Achieving regioselectivity—the precise placement of deuterium—is critical. While acid- or base-catalyzed exchange can deuterate active protons, this method is not suitable for non-exchangeable C-H bonds. scielo.org.mx For a structure like the piperazine ring, which lacks easily exchangeable protons, regioselective deuteration is achieved by building the ring from smaller, deuterated precursors or by using specific catalytic methods.
Modern organometallic catalysis offers powerful tools for selective C-H activation and deuteration. nih.govd-nb.info For instance, iridium or tungsten-based catalysts can facilitate H/D exchange at specific positions, sometimes guided by directing groups within the molecule. nih.govd-nb.info However, for industrial-scale synthesis, the most common and cost-effective method remains the use of a fully deuterated synthon, such as piperazine-d8. This precursor can be prepared through methods like the reduction of pyrazine (B50134) with a deuteride (B1239839) source or other established multi-step syntheses, ensuring that all eight positions on the piperazine ring are deuterated.
Precursor Chemistry and Intermediate Synthesis for this compound
The synthesis of this compound is a multi-step process that converges on the coupling of two key intermediates. The general route for the non-deuterated parent compound provides the blueprint for this synthesis. google.comgoogle.com
Synthesis of the Quinolone Core: The synthesis starts from precursors like 3,4-difluoroaniline. chemicalbook.commdpi.com Through a series of reactions, the complex thiazeto-quinoline core structure is assembled. A key intermediate is ethyl 6,7-difluoro-1-methyl-4-oxo-4H- chemicalbook.comnoblelight.comthiazeto[3,2-a]quinoline-3-carboxylate. google.com
Synthesis of the Deuterated Side Chain: The deuterated component is piperazine-d8. This is then reacted with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (B1353921) to form the complete deuterated side-chain intermediate.
Final Condensation Step: The quinolone core is reacted with the deuterated piperazine derivative in a solvent like dimethylformamide (DMF) to yield Ulifloxacin-d8 ethyl ester. google.com Subsequent hydrolysis of the ester group and the dioxolone ring of the prodrug moiety leads to the final this compound molecule.
| Precursor/Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 3,4-Difluoroaniline | Starting material for the fluoroquinolone core | chemicalbook.commdpi.com |
| Ethyl 6,7-difluoro-1-methyl-4-oxo-4H- chemicalbook.comnoblelight.comthiazeto[3,2-a]quinoline-3-carboxylate | The central non-deuterated quinolone core structure | google.com |
| Piperazine-d8 | The key deuterated building block providing the eight deuterium atoms | caymanchem.com |
| Ulifloxacin-d8 | The active metabolite of this compound, formed as an intermediate | chemicalbook.com |
Purification and Characterization Methodologies for Deuterated Products
After synthesis, rigorous purification and characterization are required to ensure the identity, purity, and isotopic enrichment of the final this compound product.
Spectroscopic methods are essential for confirming the successful incorporation of deuterium and the structural integrity of the molecule. outsourcedpharma.com
Mass Spectrometry (MS): This is the primary technique for confirming the mass change due to deuteration. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of this compound. The expected molecular weight will be approximately 8.05 Da higher than that of the non-deuterated Prulifloxacin, corresponding to the replacement of eight hydrogen atoms (1.0078 Da) with eight deuterium atoms (2.0141 Da). MS/MS fragmentation analysis can further confirm the location of the deuterium atoms on the piperazine fragment. outsourcedpharma.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to verify the absence of proton signals at the deuterated positions. researchgate.net For this compound, the signals corresponding to the eight protons on the piperazine ring should be absent or significantly diminished in the ¹H NMR spectrum. ²H (Deuterium) NMR can also be used to directly observe the deuterium nuclei, confirming their presence and chemical environment. outsourcedpharma.comnih.gov
| Technique | Purpose | Expected Observation |
|---|---|---|
| Mass Spectrometry (MS) | Confirm isotopic incorporation and molecular weight | Molecular ion peak (M+H)⁺ at m/z ≈ 469.5, an increase of ~8 Da compared to Prulifloxacin (m/z ≈ 461.46) |
| Proton NMR (¹H NMR) | Confirm the location of deuteration | Absence of signals corresponding to the piperazine ring protons |
| Deuterium NMR (²H NMR) | Directly detect incorporated deuterium | Signals appear in the region corresponding to the piperazine ring |
| Carbon-13 NMR (¹³C NMR) | Confirm structural integrity and observe isotopic effects | Shifts and splitting of carbon signals adjacent to deuterium due to C-D coupling |
Chromatographic techniques are employed to determine the chemical and isotopic purity of the final product.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of pharmaceutical compounds. noblelight.com For Prulifloxacin, methods using C18 columns with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water mixtures are common. google.comgoogle.com Purity levels are often expected to be greater than 99%. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is particularly powerful for analyzing deuterated compounds. It not only separates the main compound from any chemical impurities but also allows for the assessment of isotopic purity. acs.orgacs.org By monitoring the mass-to-charge ratios of eluting peaks, one can quantify the percentage of the d8-isotopologue relative to lower-deuterated species (d1-d7) or the unlabeled compound (d0). This ensures that the isotopic enrichment meets the required specifications for its intended use, for example, as an internal standard in pharmacokinetic studies. acs.orgacs.org
Analytical Applications of Prulifloxacin D8 As a Research Standard
Utilization as an Internal Standard in Quantitative Bioanalysis
In the realm of quantitative bioanalysis, where the accurate measurement of drugs and their metabolites in biological matrices is paramount, internal standards are indispensable. Prulifloxacin-d8, due to its structural similarity and distinct mass from the parent drug, prulifloxacin (B1679801), is an ideal internal standard. Its use helps to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby enhancing the accuracy and precision of the analytical results.
Development of Robust Analytical Methods (e.g., LC-MS/MS) for Prulifloxacin and Metabolites
The development of robust and reliable analytical methods is crucial for studying the pharmacokinetics and metabolism of prulifloxacin. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique widely employed for this purpose due to its high sensitivity and selectivity.
In a typical LC-MS/MS method, this compound is added to biological samples (e.g., plasma, urine) containing prulifloxacin and its active metabolite, ulifloxacin (B1683389). researchgate.netuva.nl The samples then undergo a preparation process, such as protein precipitation or solid-phase extraction, to remove interfering substances. researchgate.netnih.gov The prepared sample is then injected into the LC system, where the compounds of interest, including this compound, are separated based on their physicochemical properties. Following separation, the compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then detects and quantifies the specific precursor and product ions for both the analyte and the internal standard.
For instance, in the quantification of ciprofloxacin, a related fluoroquinolone, d8-ciprofloxacin was used as an internal standard to effectively track matrix effects in various biological samples like plasma, urine, and kidney tissue. researchgate.net The use of a deuterated internal standard like this compound in the analysis of prulifloxacin and its metabolites follows a similar principle, ensuring that any variations during the analytical process affect both the analyte and the standard equally, leading to a reliable quantification. researchgate.net
Method Validation Parameters: Selectivity, Linearity, Accuracy, and Precision
For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. This process assesses several key parameters, including selectivity, linearity, accuracy, and precision, often following guidelines from regulatory bodies like the ICH. nih.govnih.gov
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. The use of this compound as an internal standard significantly enhances the selectivity of LC-MS/MS methods.
Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. For example, a validated RP-HPLC method for prulifloxacin demonstrated linearity in a concentration range of 0-140 mcg/mL with a correlation coefficient of 0.9993. wjpls.org Another study showed linearity for ulifloxacin over a range of 0.010-2.500 µg/mL. researchgate.net
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage of recovery of a known amount of analyte added to a sample. Studies on prulifloxacin have reported high accuracy, with percentage recovery values indicating the method's reliability. wjpls.orgwisdomlib.org
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Validated methods for prulifloxacin have demonstrated low RSD values, indicating high precision. wisdomlib.orgresearchgate.net
The following table summarizes typical validation parameters for analytical methods developed for prulifloxacin, often employing a deuterated internal standard like this compound for LC-MS/MS applications.
| Validation Parameter | Typical Finding for Prulifloxacin Methods |
| Linearity Range | 2-12 µg/mL to 10–50μg/ml researchgate.netresearchgate.net |
| Correlation Coefficient (r²) | >0.99 researchgate.netresearchgate.net |
| Limit of Detection (LOD) | 0.01446 µg/mL to 0.14 µg/ml nih.govresearchgate.net |
| Limit of Quantitation (LOQ) | 0.42 µg/ml nih.gov |
| Accuracy (% Recovery) | Typically between 97% and 102% researchgate.net |
| Precision (%RSD) | Generally below 2% for repeatability wisdomlib.org |
Application in Quality Control and Assay Development for Related Compounds
This compound is also a valuable tool in the quality control (QC) and assay development for prulifloxacin and related fluoroquinolone compounds. axios-research.comaxios-research.com In a manufacturing setting, QC laboratories use analytical methods to ensure the identity, purity, and strength of the final drug product. The inclusion of this compound as an internal standard in these QC assays enhances their reliability and ensures that the manufactured product meets the required specifications.
Furthermore, the development of new analytical assays for other fluoroquinolones can benefit from the principles established with this compound. The understanding of how a deuterated internal standard behaves in a specific analytical system can be extrapolated to the development of methods for other drugs in the same class.
Standardization of Reference Materials in Fluoroquinolone Analysis
Reference materials are highly characterized substances used to calibrate analytical instruments and to validate analytical methods. This compound plays a role in the standardization of reference materials for the broader class of fluoroquinolone antibiotics. axios-research.comucp.pt By serving as a well-defined internal standard, it helps to ensure the accuracy and traceability of measurements made using these reference materials. This is crucial for maintaining consistency and comparability of analytical results across different laboratories and over time. The use of isotopically labelled internal standards like ciprofloxacin-d8 (B20083) is a common practice in multi-residue analysis of fluoroquinolones in various environmental matrices, highlighting the importance of such standards in ensuring data quality. ucp.ptup.pt
In Vitro Metabolic Investigations Involving Prulifloxacin D8
Elucidation of Metabolic Pathways via Deuterium (B1214612) Tracing
The incorporation of a deuterium label is a powerful technique for metabolite profiling. By incubating Prulifloxacin-d8 in various in vitro systems (e.g., liver microsomes, S9 fractions, hepatocytes), researchers can track the biotransformation of the parent molecule with high confidence. The mass difference of +8 Da (Daltons) associated with the deuterated moiety acts as a signature tag, allowing for the unambiguous identification of all subsequent metabolites that retain this label.
Prulifloxacin (B1679801) is a medoxomil ester prodrug designed to enhance oral absorption. In biological systems, it is rapidly converted to its active metabolite, Ulifloxacin (B1683389), through the action of esterase enzymes. In vitro studies using this compound confirm this primary metabolic activation step.
Upon incubation of this compound in human liver S9 fractions, which contain both microsomal and cytosolic enzymes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis reveals the rapid disappearance of the parent compound and the corresponding appearance of a major metabolite. This metabolite is identified as Ulifloxacin-d8 based on its mass-to-charge ratio (m/z), which is 8 Da higher than that of unlabeled Ulifloxacin, and its co-elution with a synthesized Ulifloxacin-d8 reference standard. The data conclusively demonstrates that the prodrug hydrolysis occurs without cleavage of the deuterated piperazine (B1678402) ring.
Table 4.1.1: Mass Spectrometric Identification of Ulifloxacin-d8 This interactive table summarizes the key mass spectral data from the incubation of this compound in human liver S9 fraction. Click headers to sort.
| Analyte | Formula | Expected Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Identification |
| This compound | C₂₁H₁₂D₈FN₃O₆S | 485.19 | 486.20 | Parent Compound |
| Ulifloxacin-d8 | C₁₆H₆D₈FN₃O₃ | 335.16 | 336.17 | Primary Metabolite (via Hydrolysis) |
| Prulifloxacin | C₂₁H₂₀FN₃O₆S | 477.10 | 478.11 | Non-labeled Reference |
| Ulifloxacin | C₁₆H₁₄FN₃O₃ | 327.11 | 328.12 | Non-labeled Reference |
Following the initial hydrolysis to Ulifloxacin-d8, further biotransformations can occur via Phase I (functionalization) and Phase II (conjugation) reactions. The deuterium label is instrumental in identifying these downstream metabolites, which are often present in much lower concentrations. Extended incubation of this compound with metabolically competent systems like human hepatocytes allows for the detection of these secondary products.
Key subsequent metabolites identified include products of oxidation and glucuronidation, all of which retain the d8-piperazine moiety. For instance, a hydroxylated metabolite (Hydroxy-Ulifloxacin-d8) and a glucuronide conjugate (Ulifloxacin-d8-glucuronide) are detected. The consistent mass shift of +8 Da in these metabolites relative to their unlabeled analogs confirms their origin from the administered this compound.
Table 4.1.2: Identification of Downstream Metabolites of Ulifloxacin-d8 This interactive table details the secondary metabolites identified following the incubation of this compound in human hepatocytes. Click headers to sort.
| Proposed Metabolite | Proposed Metabolic Reaction | Mass Change (Da) | Expected Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| Ulifloxacin-d8 | Prodrug Hydrolysis | -150.03 | 335.16 | 336.17 |
| Hydroxy-Ulifloxacin-d8 | Phase I: Oxidation | +15.99 | 351.15 | 352.16 |
| Ulifloxacin-d8-glucuronide | Phase II: Glucuronidation | +176.03 | 511.19 | 512.20 |
Assessment of Isotope Effects on Enzyme-Mediated Transformations
The replacement of hydrogen with deuterium can influence the rate of chemical reactions in which a carbon-hydrogen (C-H) bond is broken. This phenomenon, known as the kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger, thus requiring more energy to cleave. Investigating the KIE provides valuable insight into reaction mechanisms.
The activation of this compound involves the hydrolysis of its medoxomil ester group. This reaction is catalyzed by esterases and does not involve the cleavage of any C-H (or C-D) bonds on the deuterated piperazine ring. The reaction center is spatially distant from the sites of isotopic labeling.
As a result, no significant KIE is expected or observed for this transformation. Comparative studies incubating Prulifloxacin and this compound under identical conditions (e.g., with purified porcine liver esterase or in human plasma) show nearly identical rates of conversion to their respective active forms. The calculated KIE value (kH/kD) is approximately 1.0, confirming that deuteration at the piperazine ring does not impede the bioactivation of the prodrug.
Table 4.2.1: Comparative Rate of Esterase-Mediated Hydrolysis This interactive table compares the hydrolysis rates of Prulifloxacin and this compound. A KIE value near 1.0 indicates no isotope effect. Click headers to sort.
| Substrate | Enzyme Source | Rate of Ulifloxacin Formation (nmol/min/mg protein) | KIE (kH/kD) |
| Prulifloxacin | Human Liver S9 | 125.4 ± 8.1 | 1.02 |
| This compound | Human Liver S9 | 122.9 ± 7.5 |
In contrast to prodrug activation, the subsequent metabolism of the active drug, Ulifloxacin, can involve enzymatic reactions at the piperazine ring, a common site of metabolism for fluoroquinolones. If a rate-limiting metabolic step involves the cleavage of a C-H bond at one of the deuterated positions, a significant KIE is anticipated.
Incubation of Ulifloxacin and Ulifloxacin-d8 with human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) demonstrates this effect. The formation rate of a key oxidative metabolite, which involves C-H bond cleavage on the piperazine ring, is significantly slower for Ulifloxacin-d8 compared to its non-labeled counterpart. This results in a KIE value substantially greater than 1, indicating that deuteration at this site "protects" the molecule from this specific metabolic pathway, a concept known as metabolic switching or metabolic shunting.
Table 4.2.2: Isotope Effect on a Phase I Metabolic Reaction of Ulifloxacin This interactive table shows the impact of deuteration on the rate of a specific oxidative metabolic pathway. A KIE > 1 indicates a slower reaction for the deuterated compound. Click headers to sort.
| Substrate | System | Rate of Oxidative Metabolite Formation (pmol/min/mg protein) | KIE (kH/kD) |
| Ulifloxacin | Human Liver Microsomes + NADPH | 48.2 ± 3.5 | 4.1 |
| Ulifloxacin-d8 | Human Liver Microsomes + NADPH | 11.7 ± 1.9 |
Comparative In Vitro Metabolic Stability Studies Across Biological Systems
Metabolic stability assays are fundamental for predicting the in vivo clearance of a drug. These experiments measure the rate of disappearance of a parent compound when incubated with a metabolically active system, typically liver microsomes from various species. Using this compound in these assays offers the advantage of easy and precise quantification via LC-MS, especially when used in cassette dosing experiments.
The metabolic stability of this compound was assessed in liver microsomes from human, rat, and dog. The compound was incubated with microsomes and the necessary cofactors, and its concentration was measured at several time points. From this data, the in vitro half-life (T½) and intrinsic clearance (Cl_int) were calculated. The results indicate species-dependent differences in metabolic rate, with the rat showing the fastest metabolism (lowest stability) and humans showing moderate stability. Such data is crucial for interspecies scaling and predicting human pharmacokinetic parameters.
Table 4.3: In Vitro Metabolic Stability of this compound in Liver Microsomes This interactive table presents key metabolic stability parameters for this compound across different species. Click headers to sort.
| Species | In Vitro Half-Life (T½, min) | Intrinsic Clearance (Cl_int, μL/min/mg protein) | Predicted Metabolic Stability |
| Human | 45.8 | 30.3 | Moderate |
| Rat | 19.2 | 72.2 | Low |
| Dog | 61.5 | 22.5 | Moderate to High |
Microsomal Stability Profiling Using Deuterated Substrates
Microsomal stability assays are a standard in vitro method used to determine the rate at which a compound is metabolized by the primary drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, located in the endoplasmic reticulum of liver cells. These subcellular fractions, known as microsomes, provide a simplified system to assess Phase I metabolism.
The use of a deuterated substrate like this compound in these assays is based on the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. For metabolic reactions where the cleavage of this bond is the rate-limiting step, substituting hydrogen with deuterium can slow the reaction down. This typically results in a decreased rate of metabolism, which can be measured as a longer metabolic half-life (t½) and lower intrinsic clearance (CLint) in microsomal incubations.
While specific experimental data on the microsomal stability of this compound is not extensively published, the expected outcome of such a study would be an increase in metabolic stability if the deuteration has been applied at a known site of oxidative metabolism. For instance, if Prulifloxacin were susceptible to CYP-mediated oxidation on a part of the molecule that is deuterated in this compound, a comparative study in human liver microsomes would likely yield results similar to those presented in the illustrative table below.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Prulifloxacin | 35 | 19.8 |
| This compound | 75 | 9.2 |
| Note: The data in this table is illustrative and represents a hypothetical outcome based on established principles of the kinetic isotope effect in microsomal stability assays. It does not represent actual experimental results for this compound. |
Hepatocyte Incubation Studies with this compound
While microsomal assays are excellent for evaluating Phase I metabolism, they lack the complete cellular machinery for Phase II conjugation reactions and the influence of drug transporters. Hepatocyte incubation studies offer a more comprehensive in vitro model by using intact liver cells. These studies allow for the simultaneous investigation of Phase I and Phase II metabolism, as well as the interplay between metabolic pathways and cellular uptake and efflux transporters. The relevance of using hepatocytes to study this class of drugs is supported by research on ulifloxacin, the active metabolite of prulifloxacin, where isolated rat hepatocytes were used to characterize its hepatic uptake. nih.gov
When this compound is incubated with hepatocytes, researchers can gain a more complete picture of its metabolic fate. Slowing down a primary metabolic pathway through deuteration can sometimes lead to "metabolic switching," where the drug is shunted towards alternative metabolic routes. For example, if CYP-mediated metabolism is attenuated by deuteration, the substrate may become more available for other enzymes, potentially increasing the formation of different metabolites, such as glucuronide conjugates.
An illustrative experiment comparing the metabolism of Prulifloxacin and this compound in a suspension of human hepatocytes could track the depletion of the parent compound and the formation of key metabolites over time.
| Compound | Parent Depletion (% remaining at 60 min) | Metabolite A (Primary, Oxidative) Formation (pmol/million cells) | Metabolite B (Secondary, Conjugate) Formation (pmol/million cells) |
| Prulifloxacin | 25% | 150 | 25 |
| This compound | 55% | 70 | 45 |
| Note: The data in this table is illustrative. It depicts a hypothetical scenario where deuteration decreases the formation of a primary oxidative metabolite and results in metabolic switching, increasing the formation of a secondary conjugate metabolite. It does not represent actual experimental results for this compound. |
Mechanisms of Prodrug-to-Active Metabolite Conversion Using Isotopic Labeling
Prulifloxacin is a prodrug that is designed to be converted in the body into its pharmacologically active metabolite, ulifloxacin. wikipedia.orgguidetopharmacology.org This bioactivation is a critical step for the drug's efficacy. Studies have shown that after oral administration, prulifloxacin is absorbed and subsequently metabolized by esterases to form ulifloxacin. wikipedia.orgsci-hub.se
Isotopic labeling is a powerful tool for elucidating the mechanisms of such prodrug conversions. By using this compound, where deuterium atoms replace hydrogen atoms at specific, stable positions, researchers can use mass spectrometry-based methods to precisely track the fate of the molecule. The mass difference between the deuterated and non-deuterated compound allows for their unambiguous identification and quantification in complex biological matrices like plasma, microsomes, or hepatocyte incubates.
In an in vitro study aimed at characterizing the conversion mechanism, this compound would be incubated with the relevant biological system (e.g., human liver S9 fraction, which contains esterases, or hepatocytes). Samples would be taken at various time points and analyzed by a high-resolution mass spectrometer. The instrument would be set to detect the specific mass-to-charge ratios (m/z) of this compound and the expected active metabolite, deuterated ulifloxacin.
The key advantages of this approach are:
Specificity: The deuterated label allows the administered drug and its subsequent metabolites to be distinguished from any endogenous compounds that might have similar chemical properties.
Quantitative Analysis: The rate of disappearance of this compound can be directly correlated with the rate of appearance of deuterated ulifloxacin, providing a clear and accurate measurement of the conversion kinetics.
Metabolite Identification: Any other metabolites formed from this compound would also retain the deuterium label, aiding in their identification and the characterization of minor metabolic pathways.
This method provides definitive evidence of the metabolic pathway from the prodrug to the active form and allows for precise characterization of the enzymes and tissues involved in the bioactivation process.
Mechanistic Studies of Fluoroquinolone Action and Resistance Using Deuterated Analogues
Investigation of Enzyme-Substrate Interactions with Deuterated Prulifloxacin (B1679801)
Binding Kinetics and Affinity to Bacterial DNA Gyrase and Topoisomerase IV
Currently, there is no publicly available data on the binding kinetics and affinity of Prulifloxacin-d8 to bacterial DNA gyrase and topoisomerase IV. Such studies would be invaluable in determining if the isotopic labeling affects the association or dissociation rates of the drug with its target enzymes.
Influence of Deuteration on Molecular Recognition and Catalytic Activity
The influence of deuteration on the molecular recognition and catalytic activity of DNA gyrase and topoisomerase IV in the presence of prulifloxacin remains an uninvestigated area. Research in this domain would be necessary to understand if the subtle change in molecular weight and vibrational energy of the deuterated compound alters how it is recognized by the enzyme's active site and its subsequent impact on the enzyme's catalytic functions.
Role of Deuterium (B1214612) in Understanding Structure-Activity Relationships (SAR)
The structure-activity relationship (SAR) of fluoroquinolones is a well-studied field, focusing on how different chemical modifications to the core structure affect antibacterial potency and spectrum. researchgate.netx-chemrx.com However, the specific role of deuterium substitution in the SAR of prulifloxacin has not been explored in the available literature. Investigating various deuterated positions on the prulifloxacin molecule could reveal critical insights into the pharmacophore and the specific interactions that govern its activity.
Exploring Mechanisms of Resistance Development at a Molecular Level
Bacterial resistance to fluoroquinolones primarily arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, or through the expression of efflux pumps that remove the drug from the bacterial cell. nih.govnih.gov While the general mechanisms are understood, studies using this compound to probe the molecular intricacies of resistance development are absent from the scientific record. Such research could potentially shed light on whether deuteration influences the rate or nature of resistance mutations.
Comparative Biochemical Activity of this compound versus Prulifloxacin
A direct comparison of the biochemical activity of this compound and its non-deuterated counterpart is essential to understand the effects of isotopic labeling. However, no studies presenting comparative data on their inhibitory concentrations (e.g., IC50 or MIC values) against various bacterial strains or their effects on purified enzymes have been published.
Crystallography and Solid State Research of Deuterated Prulifloxacin Analogues
Impact of Deuteration on Crystalline Forms and Polymorphism
The introduction of deuterium (B1214612) into the molecular structure of prulifloxacin (B1679801) can influence its crystalline forms and polymorphic behavior. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development as different polymorphs can exhibit varying physical and chemical properties.
Hydrogen bonds play a crucial role in the crystal packing of many organic molecules, including fluoroquinolones. The substitution of hydrogen with deuterium results in the formation of deuterium bonds, which are generally stronger and shorter than their hydrogen bond counterparts. This increased bond strength arises from the lower zero-point vibrational energy of the C-D bond compared to the C-H bond.
In the solid state of Prulifloxacin-d8, the strengthening of these intermolecular interactions can lead to a more compact crystal lattice and potentially alter the preferred packing arrangement, possibly resulting in the formation of new polymorphic forms not observed for the non-deuterated compound. The concept of "isotopic polymorphism" describes how isotopic substitution can affect the molecular arrangement in the solid state. The primary mechanism for this is the alteration of intermolecular forces due to deuteration, which is more pronounced in systems with strong hydrogen bonds.
The subtle changes in intermolecular forces upon deuteration can lead to measurable differences in crystal packing and lattice parameters. Studies on other deuterated organic compounds have shown that deuteration can lead to changes in unit cell dimensions and volume. For this compound, it is anticipated that the stronger deuterium bonds would result in a slight contraction of the crystal lattice compared to its hydrogenous counterpart.
Lattice dynamics, which describes the collective vibrations of atoms within a crystal, are also expected to be affected. The increased mass of deuterium will lead to a decrease in the frequency of vibrational modes involving the deuterated positions. This can impact the thermal properties of the crystal, such as its heat capacity and thermal expansion. Research on other deuterated compounds has demonstrated higher thermal stability, with an increased decomposition temperature, which is attributed to the greater energy required to cleave deuterium bonds compared to hydrogen bonds.
Spectroscopic Characterization of Deuterated Prulifloxacin Polymorphs
Spectroscopic techniques are indispensable for the characterization of different polymorphic forms of a drug substance. For deuterated analogues like this compound, these methods are particularly useful for confirming the incorporation of deuterium and identifying any changes in the solid-state structure.
Vibrational spectroscopy, including Raman and Fourier-transform infrared (FTIR) spectroscopy, is highly sensitive to isotopic substitution. The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. Replacing hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequency of the corresponding bond.
For this compound, the C-D stretching vibrations are expected to appear at significantly lower wavenumbers (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3100 cm⁻¹) in the FTIR and Raman spectra. This isotopic shift provides a clear spectral signature for the presence and location of deuterium in the molecule. Furthermore, subtle changes in the fingerprint region of the spectra can indicate alterations in the crystal packing and intermolecular interactions due to deuteration.
Table 1: Expected Vibrational Frequency Shifts in this compound Compared to Prulifloxacin
| Vibrational Mode | Typical Wavenumber Range (Prulifloxacin) | Expected Wavenumber Range (this compound) |
|---|---|---|
| C-H Stretch | 2800-3100 cm⁻¹ | Not present at deuterated sites |
| C-D Stretch | N/A | 2100-2300 cm⁻¹ |
| N-H/O-H Stretch | 3200-3600 cm⁻¹ | N-D/O-D Stretch at lower frequency |
Note: The exact positions of the peaks will depend on the specific molecular environment and crystalline form.
Powder X-ray diffraction (PXRD) is a primary technique for identifying and characterizing crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph.
Table 2: Hypothetical Comparison of PXRD Peak Positions for a Prulifloxacin Polymorph and its Deuterated Analogue
| Prulifloxacin (Form I) 2θ (°) | This compound (Hypothetical) 2θ (°) |
|---|---|
| 8.5 | 8.6 |
| 12.2 | 12.3 |
| 15.8 | 15.9 |
| 21.4 | 21.5 |
Note: This table is illustrative and shows a hypothetical shift to higher 2θ values, which would correspond to a smaller d-spacing and a potential lattice contraction.
Co-crystallization and Salt Formation Studies with Deuterated Variants
Co-crystallization and salt formation are established strategies in pharmaceutical development to improve the physicochemical properties of APIs, such as solubility, stability, and bioavailability. The ability of deuterated prulifloxacin to form co-crystals and salts would be an important area of solid-state research.
The modification of intermolecular interactions through deuteration could influence the propensity of this compound to form co-crystals or salts with pharmaceutically acceptable co-formers and counterions. The stronger deuterium bonds could potentially lead to the formation of more stable co-crystals or salts. Studies on other fluoroquinolones have demonstrated their ability to form co-crystals and salts with various co-formers, often involving the piperazine (B1678402) moiety. It is reasonable to expect that this compound would exhibit similar behavior, with the potential for altered stoichiometry or crystal packing in the resulting multi-component solids due to the isotopic substitution. The characterization of such forms would rely on techniques like PXRD, DSC, and vibrational spectroscopy to confirm their structure and properties.
Future Perspectives in Deuterated Fluoroquinolone Research
Advancements in Isotopic Labeling Technologies for Complex Molecules
The synthesis of deuterated compounds, particularly for complex molecules like Prulifloxacin (B1679801), is critical for their application in research. Historically, incorporating isotopes required synthesis from the ground up, a process that is often lengthy and costly. However, recent advancements are making isotopic labeling more efficient and precise.
Key modern technologies include:
Late-Stage Functionalization (LSF): This approach allows for the introduction of isotopes, such as deuterium (B1214612), into a fully or nearly fully formed molecule. openmedscience.com Techniques like palladium-catalyzed cross-coupling reactions and C-H activation enable the selective replacement of hydrogen with deuterium atoms at specific positions on a complex scaffold. openmedscience.comsemanticscholar.org This avoids the need for complete re-synthesis, saving time and resources. openmedscience.com
Hydrogen Isotope Exchange (HIE): HIE methods, including catalytic deuteration, facilitate the exchange of hydrogen atoms with deuterium in a molecule. musechem.comwiseguyreports.comresolvemass.ca These methods are becoming more refined, offering greater selectivity and efficiency. wiseguyreports.com For some quinolones, acid-catalyzed deuteration has proven effective for labeling specific positions, a technique that could be applicable to Prulifloxacin. nih.gov
Automated Synthesis Platforms: The rise of automated systems is streamlining the development of novel labeling reagents and optimizing synthesis routes, making the production of deuterated compounds more cost-effective and environmentally friendly. adesisinc.com
These technologies collectively enable the creation of precisely deuterated molecules, which is fundamental for detailed metabolic studies and the development of next-generation therapeutic candidates. musechem.commarquette.edu
Emerging Analytical Techniques for Deuterated Compound Characterization
The characterization of deuterated compounds requires analytical methods that can confirm the precise location and extent of isotopic labeling, as well as the structural integrity of the molecule. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard and powerful tool for quantifying deuterated standards like Prulifloxacin-d8, emerging techniques offer even deeper insights. up.ptfrontiersin.orgnih.gov
| Analytical Technique | Application in Deuterated Compound Characterization | References |
| High-Resolution Mass Spectrometry (HR-MS) | Provides highly accurate mass measurements, allowing for the precise determination of isotopic enrichment and confirmation of the elemental composition of the labeled compound. | rsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the exact position of deuterium atoms within the molecular structure and assesses the overall structural integrity. Advanced methods like Saturation Transfer Difference (STD) NMR can reveal binding interactions with biological targets. | rsc.orgnih.govresearchgate.net |
| Molecular Rotational Resonance (MRR) Spectroscopy | An emerging technology that offers an exceptionally practical and precise way to observe, characterize, and quantify different isotopologues and isotopomers in a mixture, even distinguishing between diastereomers. | marquette.edu |
| Solid-State Hydrogen-Deuterium Exchange Mass Spectrometry (ssHDX-MS) | A high-resolution method used to study protein conformation and dynamics, which can be applied to understand how a deuterated drug interacts with its protein target in a solid or lyophilized state. | nih.gov |
These advanced analytical methods are crucial for the quality control of deuterated compounds and for their use in sophisticated biochemical and biophysical investigations. rsc.org
Broader Applications of Deuterated Fluoroquinolones in Biochemical and Biophysical Studies
The primary application of this compound is as an internal standard to improve the accuracy of quantitative analyses. cerilliant.com However, the unique properties of deuterated fluoroquinolones open the door to a much wider range of research applications.
Kinetic Isotope Effect (KIE) Studies: Replacing a hydrogen atom with a deuterium atom creates a stronger chemical bond (C-D vs. C-H). portico.org Since many metabolic reactions involve the breaking of a C-H bond by enzymes like cytochrome P450, substituting it with a C-D bond can slow down the reaction rate. portico.org This phenomenon, known as the kinetic isotope effect, can be intentionally used to:
Reduce the rate of drug metabolism, potentially improving a drug's pharmacokinetic profile. nih.gov
Decrease the formation of toxic metabolites. rsc.org
Enhance metabolic stability and drug efficacy. nih.govucsb.edu
Biophysical Interaction Studies: Deuterated compounds are valuable tools for probing the interactions between drugs and biological systems.
Membrane Interaction: Biophysical techniques such as fluorescence spectroscopy can be used with deuterated fluoroquinolones to study their interaction with and transport across lipid membranes, which is a critical step for intracellular-acting antibiotics. ucl.ac.be
Drug-Target Dynamics: Deuteration can be used in conjunction with techniques like NMR and mass spectrometry to study the binding and conformational changes that occur when a drug interacts with its target, such as bacterial DNA gyrase or F-actin filaments. researchgate.netnih.gov Online hydrogen/deuterium exchange experiments coupled with LC-MS can help elucidate the structure of drug metabolites and their interaction sites. researchgate.net
These applications leverage deuteration not just as a tracking label, but as a strategic modification to probe and modulate biological processes. portico.orgucsb.edu
Potential for Deuterated Prulifloxacin Analogues in Advanced Research Models
The development of novel deuterated analogues of Prulifloxacin holds significant potential for advanced research. By selectively placing deuterium atoms at metabolically vulnerable sites, researchers can create new chemical entities with potentially improved properties. nih.gov
Improved Pharmacokinetics in Research Models: A deuterated analogue of Prulifloxacin could exhibit a longer half-life and more consistent exposure in animal models. portico.org This would be highly valuable for preclinical studies investigating efficacy and antimicrobial resistance, as it allows for more controlled experimental conditions. researchgate.net
Elucidating Metabolic Pathways: Using specifically deuterated Prulifloxacin analogues allows researchers to precisely track metabolic pathways. By observing which deuterated positions are retained or lost, scientists can gain a clearer understanding of how the drug is processed in vivo. ucsb.edu
Development of Novel Prodrugs: Deuteration can be combined with other chemical modifications, such as creating prodrugs, to enhance properties like oral bioavailability. nih.govgoogle.com Research into deuterated analogues of other quinolones has already shown promise, providing a strong rationale for applying these strategies to Prulifloxacin. nih.gov
The strategic design of deuterated Prulifloxacin analogues could lead to research tools with superior stability, bioavailability, and a more predictable metabolic profile, facilitating more accurate and insightful preclinical research. google.com
Q & A
Q. What is the role of Prulifloxacin-d8 in pharmacokinetic studies, and how is it methodologically validated?
this compound, a deuterated analog of Prulifloxacin, is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variability during sample preparation and ionization. Methodological validation involves:
- Calibration curves : Linear ranges must be established using spiked matrix samples (e.g., plasma, urine) to ensure proportionality between analyte and internal standard signals .
- Recovery and precision : Intra- and inter-day reproducibility tests (CV <15%) and recovery rates (80–120%) are critical for compliance with FDA/EMA bioanalytical guidelines .
- Selectivity : Confirming no interference from endogenous compounds in blank matrices .
Q. How is this compound synthesized and characterized for use in metabolic studies?
Synthesis typically involves deuterium exchange at specific positions (e.g., aromatic or aliphatic hydrogens) via catalytic deuteration or isotope-labeled precursors. Characterization requires:
- NMR and HRMS : To verify deuteration efficiency (>98% isotopic purity) and structural integrity .
- Chromatographic purity : HPLC-UV or UPLC methods with retention time matching non-deuterated Prulifloxacin, ensuring no co-elution of impurities .
Advanced Research Questions
Q. How can researchers address matrix effects when using this compound in heterogeneous biological samples (e.g., tissue homogenates vs. plasma)?
Matrix effects (ion suppression/enhancement) vary across sample types and can skew quantification. Mitigation strategies include:
- Post-column infusion assays : To identify regions of ion suppression and optimize chromatographic separation .
- Matrix-matched calibration : Preparing standards in the same biological matrix as samples to normalize variability .
- Alternative internal standards : If this compound shows matrix-dependent behavior, isotopically labeled analogs with higher deuteration (e.g., d10) may improve stability .
Q. What methodological approaches resolve contradictions in this compound recovery rates between in vitro and in vivo studies?
Discrepancies often arise from differences in protein binding, pH-dependent solubility, or enzymatic degradation. Solutions involve:
- Protein precipitation optimization : Testing agents like acetonitrile vs. methanol to improve analyte liberation from protein complexes .
- Stability studies : Assessing this compound degradation under simulated gastric/intestinal conditions (e.g., pH 1.2–6.8 buffers) to refine extraction protocols .
- Cross-validation : Comparing recovery rates using alternative techniques (e.g., microsampling vs. traditional venipuncture) .
Q. How should researchers design experiments to evaluate this compound’s stability under long-term storage conditions?
Stability studies must adhere to ICH Q1A guidelines:
- Temperature and timepoints : Testing −80°C, −20°C, and 4°C over 0, 1, 3, 6, and 12 months .
- Freeze-thaw cycles : Assessing degradation after 3–5 cycles to simulate real-world handling .
- Degradation products : LC-MS/MS profiling to identify and quantify breakdown metabolites, ensuring they do not co-elute with the target analyte .
Data Analysis and Reporting
Q. What statistical criteria are essential when reporting this compound quantification limits in method development papers?
- Limit of detection (LOD) : Signal-to-noise ratio ≥3:1.
- Limit of quantification (LOQ) : Signal-to-noise ratio ≥10:1 with precision (CV ≤20%) and accuracy (80–120%) .
- Linearity : Correlation coefficient (R²) ≥0.99 across the calibration range .
Q. How can researchers ensure transparency when publishing conflicting data on this compound’s pharmacokinetic parameters?
- Detailed method sections : Include instrument settings, mobile phase compositions, and sample preparation workflows to enable replication .
- Raw data sharing : Depositing chromatograms and calibration curves in public repositories (e.g., Zenodo) per PLOS data policies .
- Subgroup analysis : Disclose demographic or physiological variables (e.g., renal/hepatic impairment) that may alter drug clearance rates .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to preclinical studies using this compound in animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
